1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of a precursor compound, followed by a series of hydroxylation and glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione and 1-[(2R,3S,5R)-3-hydroxy-4-oxo-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .
Scientific Research Applications
1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Incorporated into nucleic acids for studying DNA and RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and ribonucleotide reductases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
5-bromo-2’-deoxyuridine: A thymidine analog used in similar biological applications but with different structural features.
Uniqueness
1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of the bromine atom, which allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
Molecular Formula |
C9H11BrN2O5 |
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Molecular Weight |
307.10 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
FEUDNSHXOOLCEY-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)Br |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Origin of Product |
United States |
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